Cas no 67688-28-2 (4-phenylcycloheptan-1-one)
4-phenylcycloheptan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Cycloheptanone, 4-phenyl-
- 4-phenylcycloheptan-1-one
- 4-Phenyl-cycloheptanone
- EN300-304726
- 4-Phenylcycloheptanone #
- 4-phenyl cycloheptanone
- 4-Phenylcycloheptanone
- DTXSID001314183
- SCHEMBL1074881
- SCA68828
- 67688-28-2
-
- MDL: MFCD28522665
- Inchi: 1S/C13H16O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
- InChI Key: BVWZAWYJLYZIQD-UHFFFAOYSA-N
- SMILES: C1(=O)CCCC(C2=CC=CC=C2)CC1
Computed Properties
- Exact Mass: 188.120115130Da
- Monoisotopic Mass: 188.120115130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
4-phenylcycloheptan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322395-2.5mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 2.5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322395-5mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 5mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322395-25mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 25mg |
$ 365.00 | 2022-06-03 | ||
| A2B Chem LLC | AW00867-2.5g |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-5g |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-10g |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 10g |
$3394.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-50mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 50mg |
$219.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-100mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 100mg |
$306.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-250mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 250mg |
$422.00 | 2024-04-19 | |
| A2B Chem LLC | AW00867-500mg |
4-phenylcycloheptan-1-one |
67688-28-2 | 95% | 500mg |
$645.00 | 2024-04-19 |
4-phenylcycloheptan-1-one Suppliers
4-phenylcycloheptan-1-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-phenylcycloheptan-1-one
Cycloheptanone, 4-phenyl- (CAS No. 67688-28-2): A Comprehensive Overview of Properties and Applications
Cycloheptanone, 4-phenyl- (CAS No. 67688-28-2) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This cyclic ketone derivative, featuring a phenyl substituent at the 4-position of the cycloheptanone ring, exhibits unique chemical properties that make it valuable in fragrance formulation, pharmaceutical intermediates, and material science. The compound is also known by its systematic name 4-phenylcycloheptanone, which clearly describes its molecular structure.
The growing interest in aromatic cyclic ketones like 4-phenylcycloheptanone stems from their versatile applications in modern chemistry. Researchers frequently search for information about "cycloheptanone derivatives uses" and "phenyl-substituted ketones properties", reflecting the compound's relevance in current scientific discussions. Its molecular structure combines the flexibility of a seven-membered ring with the aromatic character of a phenyl group, creating interesting possibilities for molecular design.
From a chemical perspective, Cycloheptanone, 4-phenyl- demonstrates several noteworthy characteristics. The compound typically appears as a colorless to pale yellow liquid with a distinctive aromatic odor, making it potentially useful in fragrance applications. Its molecular formula C13H16O and molecular weight of 188.26 g/mol place it in the category of medium-sized organic molecules. The presence of both the ketone functional group and aromatic ring provides two reactive centers for chemical transformations.
In the pharmaceutical field, searches for "4-phenylcycloheptanone in drug synthesis" have increased as researchers explore its potential as a building block for more complex molecules. The compound's structure offers opportunities for creating novel ring systems that could be valuable in medicinal chemistry. While not biologically active itself, 4-phenylcycloheptanone serves as an important intermediate in the synthesis of various pharmacologically interesting compounds.
The fragrance and flavor industry shows particular interest in Cycloheptanone, 4-phenyl- due to its olfactory properties. Perfumers often search for "aromatic cycloheptanone derivatives in perfumery" as these compounds can contribute unique scent profiles to fragrance compositions. The compound's balanced combination of cyclic and aromatic characteristics may offer novel olfactory notes that are difficult to achieve with more common fragrance ingredients.
Material science applications of 4-phenylcycloheptanone are emerging as researchers investigate its potential in polymer chemistry. The compound's structure suggests possible utility as a monomer or cross-linking agent in specialty polymer systems. Recent searches for "cyclic ketone monomers for polymers" indicate growing interest in this application area, particularly for materials requiring specific thermal or mechanical properties.
From a synthetic chemistry standpoint, Cycloheptanone, 4-phenyl- presents interesting challenges and opportunities. Organic chemists frequently inquire about "synthesis methods for 4-phenylcycloheptanone" and "functionalization of cycloheptanone derivatives". The compound can be prepared through various routes, including Friedel-Crafts acylation of benzene with cycloheptanone derivatives or through ring expansion strategies of smaller cyclic ketones.
The safety profile of 4-phenylcycloheptanone makes it attractive for industrial applications. Unlike some reactive ketones, this compound demonstrates good stability under normal conditions. Material safety data indicate it should be handled with standard laboratory precautions, but it doesn't present the extreme hazards associated with some other ketone compounds. This relative safety contributes to its growing popularity in research and industrial settings.
Analytical characterization of Cycloheptanone, 4-phenyl- typically involves techniques such as GC-MS, NMR spectroscopy, and infrared spectroscopy. Researchers looking for "4-phenylcycloheptanone spectral data" or "analytical methods for cycloheptanone derivatives" will find well-documented references in the scientific literature. The compound's distinctive spectral signatures aid in its identification and purity assessment.
Market trends for 4-phenylcycloheptanone show steady growth, particularly in specialty chemical sectors. Industry reports tracking "demand for cycloheptanone derivatives" indicate increasing applications in niche markets. While not a bulk chemical, its specialized nature commands premium pricing in the fine chemicals market, with suppliers catering to pharmaceutical, fragrance, and research customers.
Environmental considerations for Cycloheptanone, 4-phenyl- are generally favorable compared to many synthetic organic compounds. Its biodegradation profile and low aquatic toxicity make it relatively environmentally benign, though proper disposal procedures should always be followed. This aspect is increasingly important as industries seek more sustainable chemical alternatives.
Future research directions for 4-phenylcycloheptanone may explore its potential in asymmetric synthesis, where its prochiral nature could be exploited to create enantiomerically pure compounds. The search terms "chiral applications of cycloheptanone derivatives" reflect this emerging interest. Additionally, novel catalytic processes for its synthesis and transformation could make the compound more accessible for various applications.
In conclusion, Cycloheptanone, 4-phenyl- (CAS No. 67688-28-2) represents an interesting and versatile chemical building block with applications spanning multiple industries. Its unique combination of cyclic and aromatic characteristics continues to attract research attention, particularly in fragrance development, pharmaceutical intermediates, and specialty materials. As synthetic methods improve and new applications are discovered, this compound is likely to maintain its position as a valuable tool in organic chemistry and industrial applications.
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